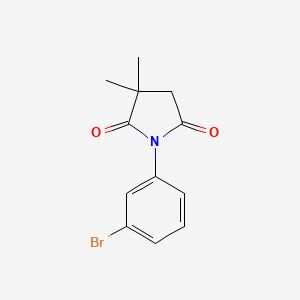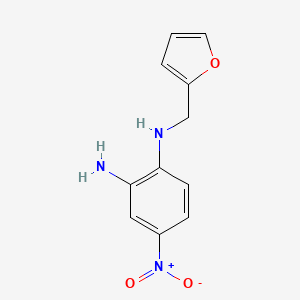
N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine
Descripción general
Descripción
N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine, or 2ANFMA, is an important intermediate in the synthesis of many pharmaceuticals. It is a heterocyclic compound containing both nitrogen and oxygen atoms, and is used as a building block in the synthesis of a wide variety of compounds. In addition to its use in the synthesis of pharmaceuticals, 2ANFMA has been studied for its potential applications in scientific research, including its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1. Graphene-Based Catalysts for Reduction of Nitro Compounds
Recent progress in the reduction of nitro compounds, including 4-nitrophenol, using graphene-based catalysts, demonstrates the transformation of nitroarenes to amines, with applications in the synthesis of drugs, biologically active molecules, pharmaceutical products, dyes, and polymers (Nasrollahzadeh et al., 2020).
2. Reductive Amination Using Cobalt Oxide Nanoparticles
The use of cobalt oxide nanoparticles in the expedient synthesis of N-methyl- and N-alkylamines, including the conversion of nitroarenes to amines, highlights their importance in academic research and industrial production, particularly in life-science molecules (Senthamarai et al., 2018).
3. Determination of Absolute Configuration of Primary Amines
N-(2-Nitrophenyl)proline amides, a class of primary amines, demonstrate a preference for intramolecular hydrogen bonding, allowing for the assignment of absolute configuration of alpha-chiral primary amines, which is significant in organic and pharmaceutical chemistry (Ahn & Choi, 2007).
4. Antifungal Activity of Homoallylamines
Studies on the synthesis and antifungal activity of homoallylamines, including compounds like N-(4-bromophenyl)-N-(2-furylmethyl)amine, show significant applications in designing antifungal agents, highlighting the role of amines in pharmaceutical research (Suvire et al., 2006).
5. Prototropic Tautomerism in N-Phenyl-2-Aminotropones
The study of prototropic tautomerism in N-phenyl-2-aminotropones reveals their behavior in crystal states, providing insights into molecular interactions and structural changes, useful in materials science and chemistry (Ito et al., 2011).
6. Three-Component Condensation for Aminomethylenebisphosphonates
Research on the three-component reaction involving primary amines, including the use of p-nitroaniline, aids in understanding the mechanism of reactions leading to aminomethylenebisphosphonates, significant in the development of antiosteoporotic, antibacterial, and anticancer compounds (Dabrowska et al., 2009).
7. Copper-Catalyzed N-Arylation of Aliphatic Amines
The copper-catalyzed N-arylation of aliphatic amines, including the formation of N-(o-nitrophenyl) amino acid derivatives, illustrates advancements in organic synthesis methods, contributing to pharmaceutical and chemical research (Jiang et al., 2007).
Propiedades
IUPAC Name |
1-N-(furan-2-ylmethyl)-4-nitrobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c12-10-6-8(14(15)16)3-4-11(10)13-7-9-2-1-5-17-9/h1-6,13H,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOAUVOFBNBFHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1399406.png)

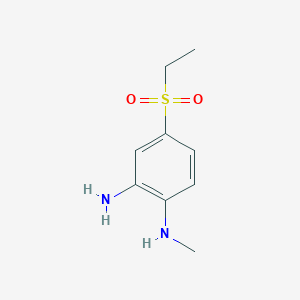
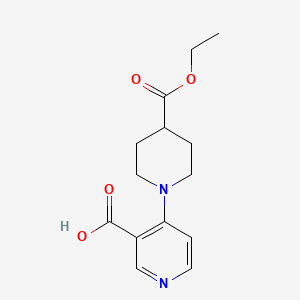

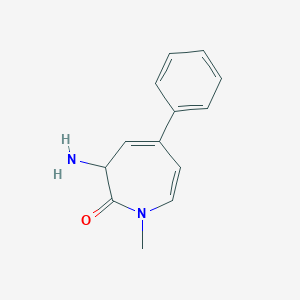

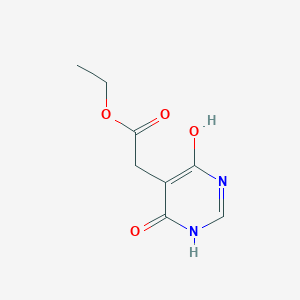
![[2-(4-Chloro-2-formyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1399419.png)
![4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1399423.png)


